molecular formula C13H15NO6 B249650 Diethyl (2-nitrophenyl)malonate CAS No. 10565-14-7

Diethyl (2-nitrophenyl)malonate

Cat. No.: B249650
CAS No.: 10565-14-7
M. Wt: 281.26 g/mol
InChI Key: ZOUAMWVPTIVCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2-nitrophenyl)malonate is an organic compound with the molecular formula C13H15NO6. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a diethyl ester and a nitrophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-nitrophenyl)malonate can be synthesized through the reaction of diethyl malonate with 2-nitrobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: Diethyl (2-aminophenyl)malonate.

    Substitution: Diethyl (2-substituted phenyl)malonate.

    Hydrolysis: 2-Nitrophenylmalonic acid

Scientific Research Applications

Diethyl (2-nitrophenyl)malonate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: As a precursor in the synthesis of biologically active molecules.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (2-nitrophenyl)malonate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The ester groups can be hydrolyzed to carboxylic acids, providing reactive sites for additional modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-nitrophenyl)malonate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

Diethyl (2-nitrophenyl)malonate is an organic compound with notable chemical properties that contribute to its biological activity. This compound, characterized by its malonate structure and a nitrophenyl group, has garnered attention in synthetic organic chemistry and medicinal applications. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15N1O6C_{13}H_{15}N_{1}O_{6} and a molecular weight of approximately 281.26 g/mol. The presence of the nitrophenyl group at the second position significantly enhances its reactivity and potential biological activity. The malonate moiety allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as a precursor in the synthesis of biologically active compounds.

Antimicrobial Activity

Recent studies have highlighted the antibacterial and antiviral properties of derivatives containing malonate groups, including those derived from this compound. For instance, a related compound demonstrated excellent antibacterial activity against Xanthomonas oryzae with an EC₅₀ value of 10.2 µg/mL, outperforming traditional agents like bismerthiazol .

Additionally, another derivative showed significant curative activity against tobacco mosaic virus, achieving a 74.3% efficacy rate, indicating the potential for developing new antiviral agents based on this framework .

Cytotoxicity Studies

A study involving the synthesis of benzazocine derivatives from nitrophenyl compounds revealed varying degrees of cytotoxicity against several cancer cell lines. The highest cytotoxicity was observed in compounds bearing enone moieties, suggesting that structural modifications can enhance their anticancer potential .

Synthesis Methods

This compound can be synthesized through various methods that leverage its malonate structure:

  • Nucleophilic Substitution : The malonate group can undergo nucleophilic substitution reactions, allowing for further functionalization and the creation of diverse organic molecules .
  • Reductive Cyclization : A base-mediated reductive cyclization process has been developed for synthesizing complex structures from nitrophenyl derivatives, contributing to the formation of biologically relevant compounds .
  • Chalcone Derivatives : The synthesis of chalcone derivatives containing malonate groups has been explored, with promising results in terms of their antimicrobial properties .

Case Study 1: Antibacterial Activity

A series of novel chalcone malonate derivatives were synthesized and evaluated for their antibacterial activity against Xanthomonas oryzae. One specific compound exhibited remarkable efficacy with an EC₅₀ value significantly lower than established treatments, highlighting the potential for these derivatives in agricultural applications.

Case Study 2: Antiviral Efficacy

Research on the interaction between certain malonate derivatives and tobacco mosaic virus demonstrated effective binding characteristics and significant antiviral activity. Molecular docking studies confirmed that these compounds fit well into the viral coat protein's binding pocket, suggesting a mechanism for their antiviral action .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Diethyl MalonateC7H14O4C_{7}H_{14}O_{4}Simple malonate without nitrophenyl group
Diethyl (4-nitrophenyl)malonateC13H15N1O6C_{13}H_{15}N_{1}O_{6}Para-nitro substitution; similar reactivity
Dimethyl (2-nitrophenyl)malonateC11H12N1O6C_{11}H_{12}N_{1}O_{6}Methyl groups; different solubility characteristics

The table above illustrates how this compound compares to other similar compounds, particularly regarding its unique structural features that enhance its biological activity.

Properties

IUPAC Name

diethyl 2-(2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUAMWVPTIVCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236591
Record name Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10565-14-7
Record name Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10565-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (2-nitrophenyl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl (2-nitrophenyl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl (2-nitrophenyl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl (2-nitrophenyl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl (2-nitrophenyl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl (2-nitrophenyl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.